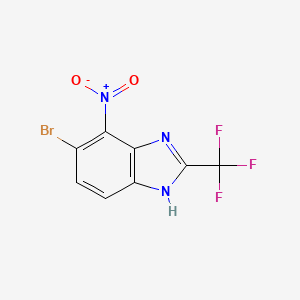

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-

Vue d'ensemble

Description

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- is a heterocyclic compound that features a benzimidazole core substituted with bromine, nitro, and trifluoromethyl groups. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For the specific synthesis of 5-bromo-4-nitro-2-(trifluoromethyl)benzimidazole, a multi-step process is often employed:

Bromination: Bromine is introduced via electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

Amino derivatives: Formed by the reduction of the nitro group.

Oxides: Formed by the oxidation of the compound.

Substituted derivatives: Formed by nucleophilic substitution of the bromine atom.

Applications De Recherche Scientifique

Pharmaceutical Applications

Benzimidazole derivatives are widely recognized for their diverse biological activities. The specific compound, 5-bromo-4-nitro-2-(trifluoromethyl)-, has been studied for several potential therapeutic applications:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, improving membrane permeability and bioactivity against various pathogens.

- Anticancer Properties : Several studies have highlighted the potential of this compound in cancer therapy. Its structural similarity to known anticancer agents suggests that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Drug Design and Development : The unique substituents on the benzimidazole scaffold allow for modifications that can enhance drug potency and selectivity. This compound serves as a scaffold for the design of new drugs targeting various biological pathways.

Case Studies in Pharmaceutical Research

Agrochemical Applications

The agricultural sector also benefits from the applications of Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-:

- Pesticide Development : This compound has been explored for its potential use in developing pesticides due to its ability to disrupt the physiological processes of pests. Its efficacy against specific insects makes it suitable for incorporation into agricultural practices.

- Plant Growth Regulators : Research indicates that certain benzimidazole derivatives can act as growth regulators, promoting healthier plant growth and enhancing resistance to diseases.

Notable Applications in Agrochemicals

| Application | Description |

|---|---|

| Insecticides | Effective against a range of agricultural pests |

| Fungicides | Potential use in controlling fungal infections in crops |

Material Science Applications

Beyond pharmaceuticals and agriculture, Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- finds applications in material sciences:

- Coatings and Polymers : The compound's chemical stability and reactivity can be harnessed in formulating protective coatings that resist degradation from environmental factors.

- Textile Treatments : Its insect-repelling properties make it an attractive candidate for treating textiles to prevent pest infestations.

Mécanisme D'action

The mechanism of action of benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzimidazole: The parent compound with a simpler structure.

5-Bromo-2-(trifluoromethyl)benzimidazole: Lacks the nitro group.

4-Nitro-2-(trifluoromethyl)benzimidazole: Lacks the bromine atom.

Uniqueness

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- is unique due to the presence of all three substituents (bromine, nitro, and trifluoromethyl) on the benzimidazole core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core with the following substituents:

- Bromine (Br) at the 5-position

- Nitro group (NO2) at the 4-position

- Trifluoromethyl group (CF3) at the 2-position

Its molecular formula is with a molecular weight of approximately 310.03 g/mol. The unique combination of these functional groups enhances its reactivity and biological activity, making it suitable for various applications in pharmaceuticals and agrochemicals .

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for selected compounds indicate their effectiveness:

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Compound 1 | 50 | S. typhi |

| Compound 2 | 62.5 | S. typhi |

| Compound 3 | 12.5 | S. typhi |

| Compound 4 | 250 | C. albicans |

These results suggest that benzimidazole derivatives could serve as potential candidates for developing new antimicrobial agents .

Antitumor Activity

Benzimidazole derivatives, including 5-bromo-4-nitro-2-(trifluoromethyl)-, have been evaluated for their antitumor properties. A study assessed the cytotoxic effects of various benzimidazole compounds on human lung cancer cell lines using MTS assays:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 5 | 6.26 | HCC827 |

| Compound 6 | 6.48 | NCI-H358 |

| Compound 8 | - | A549 |

The compounds exhibited higher activity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, indicating their potential as effective antitumor agents .

Anti-inflammatory Effects

Benzimidazole derivatives also show anti-inflammatory activity by interacting with specific receptors such as transient receptor potential vanilloid-1 and cannabinoid receptors. Research indicates that modifications at various positions on the benzimidazole ring can enhance inhibition of cyclooxygenase enzymes, which are critical in inflammation pathways:

| Substituent Position | Activity Type | IC50 Value (µM) |

|---|---|---|

| R1: NH2 | COX-1 Inhibition | 0.72 |

| R5: -CH3 | Dual Inhibition | - |

These findings highlight the role of structural modifications in enhancing therapeutic efficacy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on various benzimidazole derivatives demonstrated that those with nitro and trifluoromethyl groups exhibited enhanced antibacterial activity against E. coli and S. aureus, suggesting a correlation between substituent types and biological efficacy .

- Antitumor Mechanisms : Research involving cell culture assays revealed that certain benzimidazole compounds significantly inhibited cell proliferation in lung cancer cell lines, with specific structural features contributing to their potency .

- Inflammation Modulation : Compounds were tested for their ability to inhibit pro-inflammatory cytokine production, showing promise in reducing inflammation through targeted receptor interactions .

Propriétés

IUPAC Name |

5-bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYACJUPYYEJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163535 | |

| Record name | Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14689-58-8 | |

| Record name | Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.